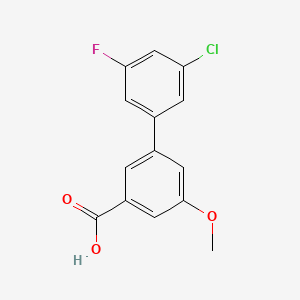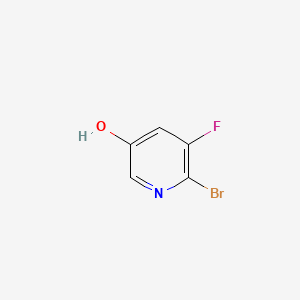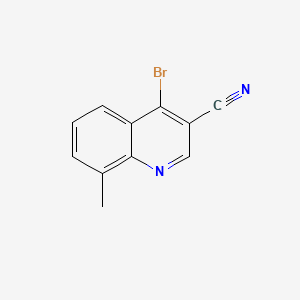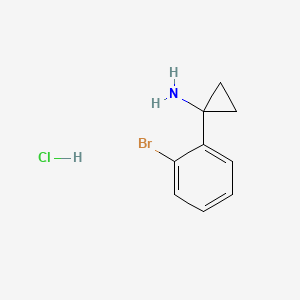
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C9H12BrClN. It is a white to apple-green crystalline powder and is often used in various scientific research applications .
Vorbereitungsmethoden
The synthesis of 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 2-bromobenzylamine with a cyclopropanating agent under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It serves as a tool for studying biological processes.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds such as:
- 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
- 1-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride
- 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFJXDYDGAAUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
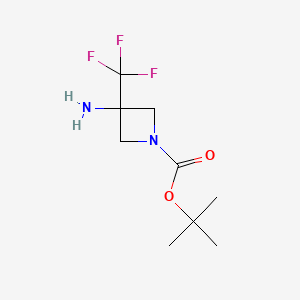
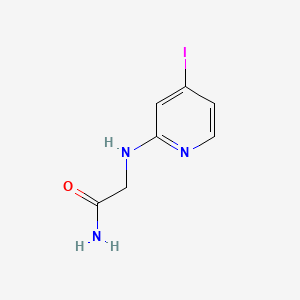
![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)
![5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B578134.png)
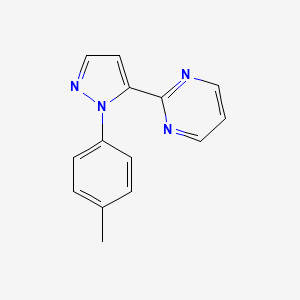
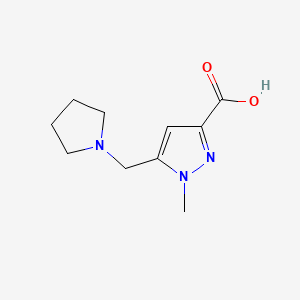
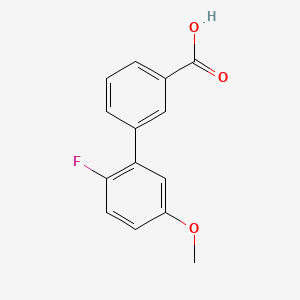
![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)
![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)
